5,6-Dimethoxyoxan-3-one

Description

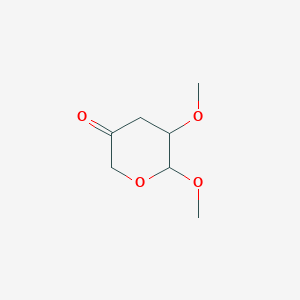

5,6-Dimethoxyoxan-3-one (CAS: 835640-79-4) is a cyclic ester derivative of 1,4-dioxan-2-one with a stereospecific structure. Its IUPAC name is (3S,5S,6S)-5,6-dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one, and its molecular formula is C₉H₁₆O₅ (molecular weight: 204.22 g/mol) . The compound features methoxy groups at positions 5 and 6, along with methyl substituents at positions 3, 5, and 6.

The dioxanone core imparts reactivity typical of cyclic esters, such as susceptibility to hydrolysis or ring-opening polymerization.

Properties

CAS No. |

63953-05-9 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5,6-dimethoxyoxan-3-one |

InChI |

InChI=1S/C7H12O4/c1-9-6-3-5(8)4-11-7(6)10-2/h6-7H,3-4H2,1-2H3 |

InChI Key |

LPRPOUKWGJGVEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(=O)COC1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxyoxan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5,6-dimethoxyhexanoic acid with a dehydrating agent such as thionyl chloride, followed by cyclization in the presence of a base like sodium hydroxide. The reaction conditions often require careful temperature control to ensure the formation of the desired oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxyoxan-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5,6-dimethoxyoxan-3-ol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5,6-dimethoxyhexanoic acid.

Reduction: Formation of 5,6-dimethoxyoxan-3-ol.

Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethoxyoxan-3-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxyoxan-3-one depends on its specific application and the molecular targets involved. In biological systems, the compound or its derivatives may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Dioxanone Family

Several dioxanone derivatives share structural motifs with 5,6-dimethoxyoxan-3-one. For example:

- 3-Butyl-5,6-dimethoxy-5,6-dimethyldioxan-2-one (CAS: Not provided) has a longer alkyl chain at position 3, increasing lipophilicity (predicted logP higher than the target compound).

Key Differences :

Methoxy-Substituted Heterocycles

Xanthone Derivatives (e.g., 1,8-Dihydroxy-4,6-dimethoxyxanthone)

- Structure : Aromatic xanthone core (C₁₅H₁₂O₆) with hydroxyl and methoxy groups.

- Properties : Higher molecular weight (288.25 g/mol) and planarity enhance UV absorption and π-π stacking. Natural occurrence in plants suggests roles in antioxidant or bioactive pathways .

- Comparison: Unlike the dioxanone core, the xanthone system is rigid and aromatic, favoring interactions with biological targets (e.g., enzymes or DNA). Methoxy groups here enhance electron-donating effects, stabilizing the aromatic system.

Benzimidazole Derivatives (e.g., 5,6-Dimethoxybenzimidazole)

- Structure : Benzimidazole core (C₉H₁₀N₂O₂) with methoxy groups at positions 5 and 6.

- The methoxy groups improve solubility and hydrogen-bonding capacity .

- Comparison: The benzimidazole nitrogen atoms enable acid-base reactivity, unlike the electroneutral dioxanone.

6-(2,5-Dimethoxyphenyl)hexyl Bromide

- Structure : Aromatic benzene ring with 2,5-dimethoxy groups and a brominated alkyl chain (C₂₃H₂₈BrN₃O₂; MW: 458.40 g/mol).

- Properties: Serves as a synthetic intermediate for coupling reactions. The bromoalkyl chain facilitates nucleophilic substitutions, contrasting with the dioxanone’s ester reactivity .

- Comparison: The aromatic methoxy groups stabilize the ring via resonance, while the dioxanone’s methoxy groups influence steric and electronic effects on the cyclic ester.

Research Findings and Implications

Synthetic Accessibility: Dioxanone derivatives like this compound require stereochemical control during synthesis, whereas xanthones are often isolated from natural sources .

Reactivity: The dioxanone’s ester group is prone to hydrolysis, unlike the stable aromatic systems of xanthones or benzimidazoles.

Applications: Methoxy groups in all compounds enhance polarity, but core structures dictate primary uses—dioxanones in polymer chemistry, xanthones in bioactivity studies, and benzimidazoles in pharmaceuticals.

Limitations : Direct data on melting points, solubility, or bioactivity are absent in the evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.